molecular formula C7H8N2O2 B1314043 Methyl 5-aminopyridine-2-carboxylate CAS No. 67515-76-8

Methyl 5-aminopyridine-2-carboxylate

Cat. No. B1314043
CAS RN: 67515-76-8
M. Wt: 152.15 g/mol
InChI Key: LJYSUEZSIXOJFK-UHFFFAOYSA-N
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Description

“Methyl 5-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it can have various applications in the field of chemistry and medicine .


Synthesis Analysis

The synthesis of similar compounds, such as methyl-2-aminopyridine-4-carboxylate derivatives, has been reported . The process involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “Methyl 5-aminopyridine-2-carboxylate” consists of a pyridine ring with an amino group at the 5th position and a carboxylate ester group at the 2nd position . The exact structure can be represented by the SMILES string COC(=O)c1cncc(N)c1 .

Scientific Research Applications

Antimicrobial Activity

Methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Among these derivatives, certain compounds showed significant antimicrobial properties, indicating potential applications in this field (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Electrocatalytic Carboxylation

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to the formation of 6-aminonicotinic acid. This process was carried out under mild conditions and avoided the use of volatile and toxic solvents, showcasing an environmentally friendly application in chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Tridentate Ligands

The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid has been reported. These ligands are suited for complexation with lanthanide(III) cations, indicating potential uses in coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Synthetic Routes in Pharmaceutical Development

An effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in pharmaceutical development, was demonstrated. This process highlighted improvements in regioselectivity and potential applications in drug synthesis (Horikawa, Hirokawa, & Kato, 2001).

Supramolecular Chemistry

Research on the 2-Aminopyridinium-carboxylate supramolecular heterosynthon revealed its robustness in generating multiple-component crystals. This finding is significant for the designand development of new materials in supramolecular chemistry (Bis & Zaworotko, 2005).

Synthesis of Amide Derivatives

A parallel iterative solution-phase synthesis method was developed for 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This synthesis approach offers flexibility in chemistry and efficiency in biological activity optimization, suggesting applications in medicinal chemistry and drug discovery (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

Metal/Organo Relay Catalysis

A study on metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides highlighted a novel synthetic approach. This research provides insights into new catalytic processes in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Crystallography and Ionic Complexes

Research in crystallography focused on the co-crystallizations of substituted salicylic acids with 4-aminopyridine. The study provided valuable insights into the formation of ionic complexes and diverse supramolecular synthons, contributing to our understanding of crystal engineering (Montis & Hursthouse, 2012).

Isoxazole Strategy in Organic Synthesis

A novel isoxazole strategy was developed for the synthesis of α-aminopyrrole derivatives. This method offers new pathways for creating pyrrole-containing products, which are valuable in various chemical syntheses and potential drug development processes (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

Chiral Building Blocks for Alkaloids

A study on the synthesis of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester examined its potential as a chiral building block for piperidine-related alkaloids. This research contributes to the field of asymmetric synthesis and alkaloid chemistry (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate demonstrated a methodology for introducing fluorine into pyridine derivatives, which is significant for the development of fluorinated pharmaceuticals and agrochemicals (Qunfeng, Weiwei, Heng, Xiangchao, & Zhenmin, 2012).

Synthesis of Methyl 5-Methylpyridine-2-Carboxylate

An efficient synthesis of 5-methylpyridine-2-carboxylic acid, an important pharmaceutical intermediate, was reviewed, covering chemical, electrochemical, and microbial synthesis methods. This highlights the compound's relevance in pharmaceutical manufacturing (Jin-quan, 2013).

Dinuclear Silver(I) Complexes

Research on the synthesis and crystal structures of dinuclear silver(I) complexes with terephthalato-bridging demonstrated unique coordination chemistry. These findings are pertinent in the study of metal-organic frameworks and catalysis (Zhang, You, & Jiao, 2008).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 2-aminopyridine-4-carboxylate”, indicates that it is considered hazardous . It may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Methyl 5-aminopyridine-2-carboxylate” are not mentioned in the available resources, similar compounds such as 2-aminopyrimidines have shown potential in the field of medicinal chemistry due to their antimicrobial and antiplasmodial activities . Therefore, it can be speculated that “Methyl 5-aminopyridine-2-carboxylate” and its derivatives might also have potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

methyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYSUEZSIXOJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499056
Record name Methyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopyridine-2-carboxylate

CAS RN

67515-76-8
Record name Methyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Aminopyridine-2-carboxylic acid (1.60 g, 11.6 mmol) was dissolved in MeOH (100 mL) and concentrated sulfuric acid (1.7 mL, 12.8 mmol) was added and the mixture was heated to 80 C for 5 hours. The reaction mixture was concentrated under vacuum, neutralised by adding 1M aq. sodium bicarbonate and extracted with EtOAc. The organic layer was dried over sodium sulfate and concentrated under vacuum to afford the title compound as a pale yellow solid (1.813 g, quant.). Method B HPLC-MS: MH+ requires m/z=153 Found: m/z=153, Rt=0.35 min (by MS).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution containing 10 g methyl 5-nitropicolinate in 400 ml ethyl acetate is stirred under hydrogen in the presence of 1 g platinum oxide at room temperature and atmospheric pressure. When no further hydrogen uptake occurs, the catalyst is removed by filtration, the filtrate concentrated, and the product collected. This is recrystallized from ethyl acetate to give analytically pure methyl 5-aminopicolinate, mp 147°-150.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Amino-pyridine-2-carboxylic acid 1 (5.4 mmol) is dissolved in benzene:MeOH 3:1 (40 mL) and cooled in an ice-bath to 0° C. To the solution is slowly added 2M TMSCH2N2 in Et2O solution (6.5 mmol). After the addition is complete, the reaction mixture is warmed to it and stirred for 6 h. After removing the solvent in vacuum, methyl 5-aminopicolinate 2 is obtained and used in the next step without further purification. MS (m/z) (M+1)+: 153.1.
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Lu, S Chen, M Yu, R Zhou, S Guo, J Chen… - European Journal of …, 2023 - Elsevier
… Reagents and conditions: a) methyl 4-hydroxybenzoate/methyl 3-aminobenzoate/methyl 4-amino-3-methoxybenzoate/methyl 5-aminopyridine-2-carboxylate, KHCO 3 , THF, rt 4 h, 58.3…
Number of citations: 3 www.sciencedirect.com

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